molecular formula C15H12Cl2N2S B10972016 2-[(2,6-dichlorobenzyl)sulfanyl]-5-methyl-1H-benzimidazole

2-[(2,6-dichlorobenzyl)sulfanyl]-5-methyl-1H-benzimidazole

Cat. No.: B10972016
M. Wt: 323.2 g/mol
InChI Key: IVSQHSWQGBPRMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichlorobenzyl (5-methyl-1H-1,3-benzimidazol-2-yl) sulfide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichlorobenzyl (5-methyl-1H-1,3-benzimidazol-2-yl) sulfide typically involves the condensation of 2,6-dichlorobenzyl chloride with 5-methyl-1H-1,3-benzimidazole-2-thiol. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorobenzyl (5-methyl-1H-1,3-benzimidazol-2-yl) sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium carbonate, DMF.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2,6-Dichlorobenzyl (5-methyl-1H-1,3-benzimidazol-2-yl) sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dichlorobenzyl (5-methyl-1H-1,3-benzimidazol-2-yl) sulfide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A core structure with broad pharmacological activities.

    2,6-Dichlorobenzyl chloride: A precursor used in the synthesis of various organic compounds.

    5-Methyl-1H-1,3-benzimidazole-2-thiol: A sulfur-containing benzimidazole derivative.

Uniqueness

2,6-Dichlorobenzyl (5-methyl-1H-1,3-benzimidazol-2-yl) sulfide is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the dichlorobenzyl and benzimidazole moieties enhances its potential for diverse applications in research and industry .

Properties

Molecular Formula

C15H12Cl2N2S

Molecular Weight

323.2 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole

InChI

InChI=1S/C15H12Cl2N2S/c1-9-5-6-13-14(7-9)19-15(18-13)20-8-10-11(16)3-2-4-12(10)17/h2-7H,8H2,1H3,(H,18,19)

InChI Key

IVSQHSWQGBPRMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.